molecular formula C5H7ClO B14499741 4-Chloro-3-methylbut-3-en-2-one CAS No. 64914-63-2

4-Chloro-3-methylbut-3-en-2-one

Cat. No.: B14499741
CAS No.: 64914-63-2
M. Wt: 118.56 g/mol
InChI Key: LVDAEGPIAIOJHT-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbut-3-en-2-one is an α,β-unsaturated ketone with the molecular formula C₅H₇ClO. Its structure features a ketone group at position 2, a chlorine substituent at position 4, and a methyl group at position 3, with a conjugated double bond between carbons 3 and 2. This compound is of interest in organic synthesis due to its electrophilic β-carbon, which participates in Michael additions and other conjugate reactions.

Properties

CAS No.

64914-63-2

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

4-chloro-3-methylbut-3-en-2-one

InChI

InChI=1S/C5H7ClO/c1-4(3-6)5(2)7/h3H,1-2H3

InChI Key

LVDAEGPIAIOJHT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCl)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbut-3-en-2-one can be synthesized through several methods. One common approach involves the chlorination of 3-methylbut-3-en-2-one. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylbut-3-en-2-one involves its reactivity with various biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This reactivity is due to the presence of the electrophilic carbon-chlorine bond and the conjugated double bond, which can participate in addition reactions.

Comparison with Similar Compounds

4-Chloro-3-methylbut-2-en-1-ol

  • Molecular Formula : C₅H₉ClO (vs. C₅H₇ClO for the target compound) .
  • Key Differences :
    • Functional Group: Alcohol (-OH) at position 1 instead of a ketone (=O) at position 2.
    • Double Bond Position: Between carbons 2 and 3 (but-2-en-1-ol) vs. 3 and 4 (but-3-en-2-one).
    • Molecular Weight: 120.576 g/mol (higher due to additional hydrogen atoms) .
  • Reactivity: The alcohol group enables hydrogen bonding and participation in nucleophilic reactions (e.g., esterification), contrasting with the electrophilic ketone in the target compound.

1-Chloro-3-methylbut-2-ene

  • Molecular Formula : C₅H₉Cl (vs. C₅H₇ClO) .
  • Key Differences: No oxygen-containing functional groups (purely a chloroalkene). Double bond between carbons 2 and 3 (but-2-ene). Molecular Weight: 104.58 g/mol (lower due to absence of oxygen).
  • Applications : Primarily used as an alkylating agent in organic synthesis. Its lack of a ketone group reduces electrophilicity compared to 4-chloro-3-methylbut-3-en-2-one, making it less reactive in conjugate additions .

4-Benzylamino-pent-3-en-2-one

  • Molecular Formula: C₁₂H₁₅NO (vs. C₅H₇ClO) .
  • Key Differences: Substituted benzylamino group at position 4 instead of chlorine. Extended carbon chain (pent-3-en-2-one vs. but-3-en-2-one).
  • Relevance: Demonstrates how substituents on the α,β-unsaturated ketone framework influence biological activity and coordination chemistry.

Structural and Functional Analysis Table

Compound Molecular Formula Functional Groups Key Substituents Molecular Weight (g/mol)
This compound C₅H₇ClO Ketone, α,β-unsaturated Cl (C4), CH₃ (C3) 118.56 (calculated)
4-Chloro-3-methylbut-2-en-1-ol C₅H₉ClO Alcohol, alkene Cl (C4), CH₃ (C3) 120.576
1-Chloro-3-methylbut-2-ene C₅H₉Cl Alkene, chloroalkane Cl (C1), CH₃ (C3) 104.58
4-Benzylamino-pent-3-en-2-one C₁₂H₁₅NO Ketone, α,β-unsaturated, amine Benzyl (C4), NH (C4) 189.26

Research Findings and Implications

  • Reactivity Trends : The ketone group in this compound enhances electrophilicity compared to its alcohol and hydrocarbon analogs, making it a candidate for catalytic asymmetric synthesis .
  • Synthetic Routes: High-yield syntheses (up to 87%) for related chlorinated alkenols suggest feasible pathways for modifying the target compound’s substituents .

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